1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the bromophenyl and dichlorofluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Bromophenyl)-3-(2,4-dichloro-5-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both dichloro and fluorophenyl groups, which may impart distinct chemical and biological properties compared to other similar compounds. These structural differences can influence its reactivity, stability, and interaction with biological targets.
Biological Activity
1-(4-Bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrCl2F. The presence of bromine, chlorine, and fluorine substituents enhances its biological activity by influencing the electronic properties and steric factors of the molecule.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines. For instance, pyrazoles have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and survival .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 12.5 | EGFR Inhibition |
Compound B | MDA-MB-231 | 15.0 | BRAF Inhibition |
This compound | A549 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. A comparative study found that several pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested against standard drugs like diclofenac sodium and showed comparable activity at certain concentrations .
Table 2: Anti-inflammatory Activity Comparison
Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Diclofenac | 76% | 86% |
Pyrazole A | 61% | 76% |
This compound | TBD | TBD |
The mechanisms underlying the biological activities of pyrazoles often involve modulation of key signaling pathways. For example:
- Inhibition of Kinases : Many pyrazoles target specific kinases involved in cancer progression.
- Cytokine Modulation : They can reduce inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 cell lines demonstrated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, suggesting a potential for combination therapies in resistant cancer types .
- Inflammatory Disorders : Pyrazole derivatives were tested in animal models for their ability to reduce edema and inflammation, showing promising results comparable to established anti-inflammatory drugs .
Properties
CAS No. |
618101-59-0 |
---|---|
Molecular Formula |
C16H8BrCl2FN2O |
Molecular Weight |
414.1 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H8BrCl2FN2O/c17-10-1-3-11(4-2-10)22-7-9(8-23)16(21-22)12-5-15(20)14(19)6-13(12)18/h1-8H |
InChI Key |
RSXYJXLOUMUYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O)Br |
Origin of Product |
United States |
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